
1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene is an organic compound characterized by a cyclopropyl ring substituted with two methyl groups and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methoxy group. One common method involves the reaction of 3-methoxybenzyl chloride with 2,2-dimethylcyclopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzene ring can be hydrogenated under high pressure to form a cyclohexane derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 1-(2,2-Dimethylcyclopropyl)-3-methoxycyclohexane.
Substitution: 1-(2,2-Dimethylcyclopropyl)-3-bromobenzene or 1-(2,2-Dimethylcyclopropyl)-3-nitrobenzene.
科学的研究の応用
1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropyl ring’s strained structure can also affect the compound’s reactivity and stability, contributing to its overall biological and chemical properties.
類似化合物との比較
- 1-(2,2-Dimethylcyclopropyl)-1-propanone
- 1-(2,2-Diethylcyclopropyl)methanamine
- 1-(2,5-Dichlorophenyl)-1-propanone
Uniqueness: 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene is unique due to the presence of both a cyclopropyl ring and a methoxy group attached to a benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications. The strained cyclopropyl ring can enhance the compound’s reactivity, while the methoxy group can influence its solubility and interaction with other molecules.
特性
CAS番号 |
90433-21-9 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
1-(2,2-dimethylcyclopropyl)-3-methoxybenzene |
InChI |
InChI=1S/C12H16O/c1-12(2)8-11(12)9-5-4-6-10(7-9)13-3/h4-7,11H,8H2,1-3H3 |
InChIキー |
AIIIETCOTHNRED-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1C2=CC(=CC=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


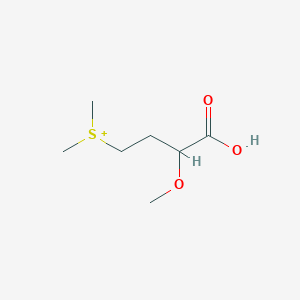
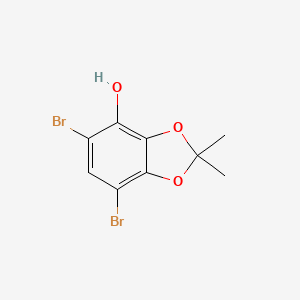
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
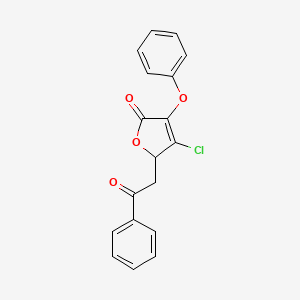
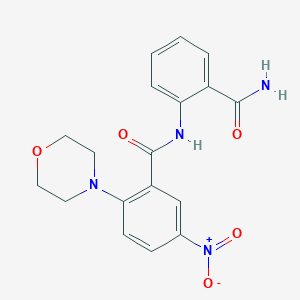

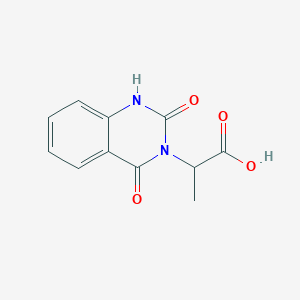
![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)

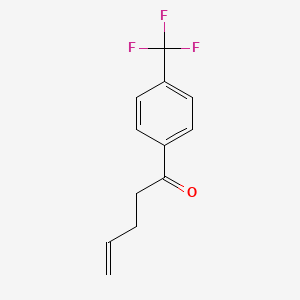
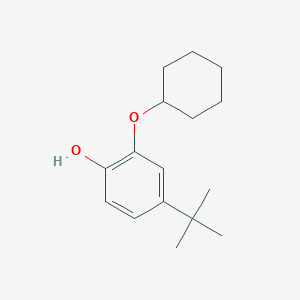
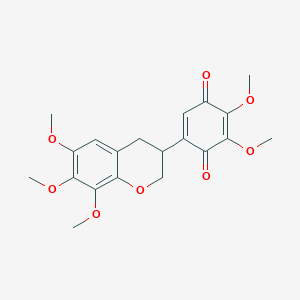

![4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B14143919.png)
